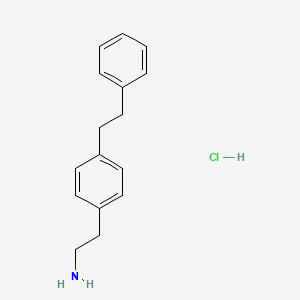

2-(4-Phenethyl-phenyl)-ethylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenethyl-phenyl)-ethylamine hydrochloride, also known as 2-PPE-HCl, is an organic compound that is used in a variety of scientific research experiments. It is a white crystalline solid with a melting point of 135°C and a molecular weight of 265.73 g/mol. 2-PPE-HCl is an important compound in the field of neuroscience, as it has been found to have an effect on the physiological and biochemical processes of the brain.

Scientific Research Applications

Metabolic Pathways and Metabolite Identification

Studies have identified metabolic pathways and metabolites for related phenethylamine derivatives, providing insights into their biotransformation. For instance, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats revealed several metabolites, suggesting operative metabolic pathways involving deamination, reduction, oxidation, and acetylation processes (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Synthesis of Optically Active Compounds

Research has demonstrated the synthesis of optically active compounds using phenethylamine derivatives. A notable example includes the synthesis of optically active 1,3,4-Thiazaphospholes via reaction with chloromethylisothiocyanatothiophosphonates, highlighting the potential for creating enantiomerically pure substances (Khailova, Bagautdinova, Kataeva, Pudovik, Alfonsov, & Pudovik, 2006).

Chemical Characterization and Impurity Profiling

The chemical characterization and impurity profiling of compounds like Venlafaxine hydrochloride, a phenethylamine derivative used in antidepressants, have been detailed. Such studies focus on identifying and synthesizing potential impurities, aiding in the quality control of pharmaceutical substances (Saravanan, Suresh Kumar, Reddy, & Satyanarayana, 2010).

Novel Deep Eutectic Solvents

Research into deep eutectic solvents (DESs) formed from ethylamine hydrochloride and phenol showcases innovative applications in chemical processes. These DESs exhibit low viscosity and high NH3 absorption capacities, offering promising solutions for industrial applications (Jiang, Zhong, Zhou, Peng, Fan, & Huang, 2020).

Synthesis and Antimicrobial Activity

The synthesis of water-soluble chitosan derivatives from ethylamine hydrochloride has been explored, with derivatives showing antibacterial activity against Escherichia coli. Such research underscores the potential for developing new antimicrobial agents (Xie, Liu, & Chen, 2007).

properties

IUPAC Name |

2-[4-(2-phenylethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-5,8-11H,6-7,12-13,17H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDMAQOTQCKPBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695917 |

Source

|

| Record name | 2-[4-(2-Phenylethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124499-29-2 |

Source

|

| Record name | 2-[4-(2-Phenylethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene](/img/structure/B6321344.png)